Dexbrompheniramine

Histamine H1 receptor Antihistamine potency Chiral pharmacology

Dexbrompheniramine (CAS 132-21-8) is the active (S)-(+)-enantiomer with 2× H1 receptor potency per mg vs racemic brompheniramine, enabling dose-sparing solid oral dosage forms. Unlike diphenhydramine/fexofenadine, dexbrompheniramine also inhibits TRPV1 (63% chronic cough responder rate)—the differentiated antihistamine for multi-symptom cough-cold products. Require ≥99% enantiomeric purity (levobrompheniramine ≤1%). Formulators should specify dexbrompheniramine maleate (CAS 2391-03-9).

Molecular Formula C16H19BrN2
Molecular Weight 319.24 g/mol
CAS No. 132-21-8
Cat. No. B094561
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDexbrompheniramine
CAS132-21-8
Synonymsdexbrompheniramine
dexbrompheniramine maleate
Disophrol
Molecular FormulaC16H19BrN2
Molecular Weight319.24 g/mol
Structural Identifiers
SMILESCN(C)CCC(C1=CC=C(C=C1)Br)C2=CC=CC=N2
InChIInChI=1S/C16H19BrN2/c1-19(2)12-10-15(16-5-3-4-11-18-16)13-6-8-14(17)9-7-13/h3-9,11,15H,10,12H2,1-2H3/t15-/m0/s1
InChIKeyZDIGNSYAACHWNL-HNNXBMFYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 200 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility1.27e-02 g/L

Structure & Identifiers


Interactive Chemical Structure Model





Dexbrompheniramine (CAS 132-21-8): Chiral Antihistamine API for Potency-Sensitive Formulations


Dexbrompheniramine (CAS 132-21-8) is the pharmacologically active (S)-(+)-enantiomer of the first-generation alkylamine antihistamine brompheniramine [1]. This chiral active pharmaceutical ingredient (API) competitively antagonizes the histamine H1 receptor on effector cells of the gastrointestinal tract, blood vessels, and respiratory tract, providing symptomatic relief in allergic rhinitis, conjunctivitis, and urticaria [2]. As the dextrorotatory isomer, dexbrompheniramine retains the full therapeutic benefit of brompheniramine while offering approximately twice the H1 receptor antagonism potency per unit weight compared to the racemic mixture [3], a property that enables dose reduction in pharmaceutical formulations.

Dexbrompheniramine Chiral Differentiation: Why Racemic Brompheniramine Cannot Substitute


Generic substitution with racemic brompheniramine is not pharmacologically equivalent to using the single-enantiomer dexbrompheniramine. Brompheniramine exists as a 1:1 mixture of the active (S)-(+)-enantiomer (dexbrompheniramine) and the inactive or less active (R)-(-)-enantiomer (levobrompheniramine) [1]. Consequently, a given weight of racemic brompheniramine contains only 50% of the active moiety present in an equivalent weight of pure dexbrompheniramine. This necessitates either doubling the dose of the racemate to achieve comparable H1 receptor antagonism or accepting reduced efficacy at equivalent doses [2]. Furthermore, the inactive enantiomer in the racemic mixture contributes to the total drug load without therapeutic benefit, potentially altering pharmacokinetic and metabolic profiles relative to the pure active enantiomer [3]. For scientific research and pharmaceutical development requiring precise dose-response relationships, the single-enantiomer dexbrompheniramine eliminates the confounding variable of the inactive stereoisomer.

Quantitative Differentiation Evidence for Dexbrompheniramine (CAS 132-21-8)


Dexbrompheniramine H1 Receptor Antagonism: 2-Fold Potency Advantage Over Racemic Brompheniramine

Dexbrompheniramine, the (S)-(+)-enantiomer of brompheniramine, demonstrates approximately twice the H1 receptor antagonism potency per unit weight compared to the racemic brompheniramine mixture [1]. While the racemate brompheniramine exhibits a dissociation constant (Kd) of 6.06 nM at the H1 receptor, the active enantiomer dexbrompheniramine is responsible for this binding affinity, with the (R)-(-)-enantiomer contributing negligible H1 antagonism . This stereospecific activity means that 1 mg of dexbrompheniramine provides H1 receptor blockade equivalent to approximately 2 mg of racemic brompheniramine, enabling formulation with reduced total drug load.

Histamine H1 receptor Antihistamine potency Chiral pharmacology

Dexbrompheniramine TRPV1 Inhibition: Differentiated Antitussive Activity vs. Diphenhydramine and Fexofenadine

Dexbrompheniramine exhibits concentration-dependent inhibition of the capsaicin receptor TRPV1 (transient receptor potential vanilloid-1), a key mediator of cough reflex hypersensitivity. In HEK293 cells permanently expressing human TRPV1 (hTRPV1-HEK), dexbrompheniramine (100 µM and 1 mM) significantly ablated capsaicin- and resiniferatoxin-triggered calcium influx [1]. Critically, two other commonly used antihistamines—diphenhydramine (first-generation) and fexofenadine (second-generation)—had negligible effect on TRPV1 activation by capsaicin under identical conditions [2]. This TRPV1 inhibition is selective; dexbrompheniramine did not interfere with TRPA1 or proteinase-activated receptor-2 (PAR2) activation [3]. In a clinical cohort of 76 patients with intractable chronic cough, dexbrompheniramine (Disofrol) administered twice daily for four weeks improved cough in 48 patients (63%), with mean visual analogue cough scores decreasing significantly from 7.63 ± 1.42 pre-treatment to 4.82 ± 2.6 post-treatment (p<0.001) [4].

TRPV1 receptor Chronic cough Antitussive activity

Dexbrompheniramine Enantiomeric Purity Control: ITP-CZE-DAD Method Detects Levobrompheniramine Impurity at 2.5 ng/mL

For manufacturers and QC laboratories procuring dexbrompheniramine as an API, validated analytical methods for enantiomeric purity verification are essential. An on-line combined isotachophoresis-capillary zone electrophoresis method with diode array detection (ITP-CZE-DAD) has been validated for enantiomeric purity testing of dexbrompheniramine in pharmaceutical formulations [1]. Using carboxyethyl-β-cyclodextrin (CE-β-CD) as the chiral selector, the method achieves complete enantioresolution of brompheniramine enantiomers [2]. Critically, the method provides a concentration limit of detection (LOD) of 2.5 ng/mL (8 × 10⁻⁹ mol/L) for levobrompheniramine (the (R)-(-)-enantiomer), enabling detection of the undesired enantiomeric impurity even at a 10³-fold excess of dexbrompheniramine [3]. Diode array detection enhances analytical reliability by enabling spectral confirmation and distinguishing impurities co-migrating with the analyte zone [4].

Enantiomeric purity Chiral analysis Quality control

Dexbrompheniramine Pharmacokinetics: Extended 25-Hour Half-Life Enables Twice-Daily Dosing

Dexbrompheniramine exhibits a prolonged elimination half-life (t₁/₂) of approximately 25 hours following oral administration [1]. This extended half-life is a key pharmacokinetic differentiator that supports twice-daily (BID) dosing regimens in clinical practice, as opposed to the more frequent 4–6 hour dosing intervals often required for shorter-acting first-generation antihistamines [2]. The compound is well absorbed from the gastrointestinal tract, undergoes hepatic metabolism primarily via the cytochrome P450 system, and is partially excreted renally [3]. Plasma protein binding is approximately 72%, with a time to maximum concentration (Tmax) of about 5 hours [4].

Pharmacokinetics Elimination half-life Dosing regimen

Strategic Application Scenarios for Dexbrompheniramine (CAS 132-21-8) in Research and Pharmaceutical Development


Development of Single-Enantiomer Antihistamine Formulations for Reduced Total Drug Load

Dexbrompheniramine's 2-fold higher H1 receptor potency per mg compared to racemic brompheniramine [1] enables pharmaceutical developers to formulate solid oral dosage forms (e.g., 2 mg tablets) that deliver equivalent antihistamine efficacy with half the total drug mass. This dose-sparing property is particularly advantageous for combination products where minimizing excipient burden and tablet size is critical for patient acceptability. Formulators should specify dexbrompheniramine maleate (CAS 2391-03-9) in their API sourcing to achieve this potency advantage.

Cough and Cold Combination Products Leveraging TRPV1-Mediated Antitussive Activity

The dual mechanism of dexbrompheniramine—H1 receptor antagonism combined with TRPV1 channel inhibition—provides a differentiated therapeutic profile for cough and cold formulations. Unlike diphenhydramine and fexofenadine, which lack meaningful TRPV1 activity [2], dexbrompheniramine demonstrated a 63% responder rate in chronic cough patients [3]. Formulators developing multi-symptom cough-cold products (often in combination with pseudoephedrine or dextromethorphan) should consider dexbrompheniramine as the antihistamine component to address both allergic rhinitis symptoms and cough hypersensitivity via distinct mechanistic pathways.

Chiral API Procurement and Quality Control with Validated Enantiomeric Purity Specifications

Procurement and QC teams sourcing dexbrompheniramine API must implement validated analytical methods to verify stereochemical purity. The ITP-CZE-DAD method with a detection limit of 2.5 ng/mL for levobrompheniramine [4] provides an industry-validated benchmark for enantiomeric impurity testing. Specifications for incoming dexbrompheniramine API should include an enantiomeric purity requirement of ≥99% (w/w) with the levobrompheniramine impurity not exceeding 1%, ensuring that the pharmacologically inactive (R)-(-)-enantiomer does not compromise product quality or therapeutic efficacy.

Clinical Research and PK/PD Studies Requiring Extended Half-Life Antihistamine

Investigators designing clinical trials or pharmacokinetic/pharmacodynamic studies requiring an antihistamine with a prolonged elimination half-life should consider dexbrompheniramine. Its 25-hour half-life [5] supports twice-daily dosing and provides sustained H1 receptor occupancy, reducing the variability associated with shorter-acting agents. This property is valuable for studies evaluating 24-hour symptom control in allergic rhinitis or urticaria, and for pharmacokinetic modeling where a well-characterized half-life simplifies study design and sampling schedules.

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